molecular formula C15H11N5O2S B2484696 N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)isoxazole-5-carboxamide CAS No. 1171947-57-1

N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)isoxazole-5-carboxamide

Cat. No.: B2484696
CAS No.: 1171947-57-1
M. Wt: 325.35
InChI Key: GECCVBODVLEOTA-UHFFFAOYSA-N
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Description

N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)isoxazole-5-carboxamide is a useful research compound. Its molecular formula is C15H11N5O2S and its molecular weight is 325.35. The purity is usually 95%.
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Scientific Research Applications

Antibacterial and Antifungal Applications

N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)isoxazole-5-carboxamide derivatives have shown promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. These compounds exhibit their antibacterial efficacy at concentrations that are non-cytotoxic to mammalian cells, indicating their potential as therapeutic agents. The antibacterial activity is further supported by QSAR studies, which help in understanding the relationship between the chemical structure and biological activity of these compounds (Palkar et al., 2017).

Antifungal Properties

In addition to their antibacterial properties, some derivatives of this chemical structure have been synthesized and evaluated for their antifungal efficacy. These compounds have demonstrated significant activity against various fungal pathogens, which highlights their potential in treating fungal infections. The synthesis and characterization of these compounds, along with their biological evaluation, lay the foundation for further research in this area (Mohareb et al., 2004).

Anticancer Activity

Some derivatives containing the this compound scaffold have been synthesized and assessed for their anticancer properties. These compounds have been tested against various cancer cell lines, including breast cancer cells, where they have shown promising anticancer activity. The synthesis, spectral characterization, and evaluation of these compounds provide valuable insights into their potential use as anticancer agents (Senthilkumar et al., 2021).

Carbonic Anhydrase Inhibition

The inhibition of carbonic anhydrase (CA) is another notable application of compounds related to this compound. Metal complexes of related compounds have been synthesized and shown to possess strong CA inhibitory properties. These complexes have been found to be more potent inhibitors of human carbonic anhydrase isoenzymes hCA-I and hCA-II than the parent compound, indicating their potential therapeutic value in diseases where CA activity is implicated (Büyükkıdan et al., 2013).

Supramolecular Gelators

Some N-(thiazol-2-yl)benzamide derivatives, closely related to the chemical structure , have been synthesized and studied for their gelation behavior. These studies aim to understand the role of methyl functionality and non-covalent interactions in gelation, which is critical for the development of new materials with potential applications in various fields, including drug delivery and tissue engineering (Yadav & Ballabh, 2020).

Properties

IUPAC Name

N-[2-(1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N5O2S/c1-9-8-13(18-14(21)11-6-7-16-22-11)20(19-9)15-17-10-4-2-3-5-12(10)23-15/h2-8H,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GECCVBODVLEOTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=CC=NO2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.